2,6-Diaminopurine
Overview
Description
2,6-Diaminopurine (also known as 2-aminoadenine or 2,6-DAP) is a compound that was once used in the treatment of leukemia . It is found instead of adenine (A) in the genetic material of some bacteriophage viruses . When substituted for adenine in DNA, it can result in increased stabilization of the DNA duplex . Diaminopurine base pairs with thymine forming three intramolecular hydrogen bonds versus two for adenine .
Synthesis Analysis
Four derivatives of 2,6-diaminopurine were synthesized and characterized. When 2,6-diaminopurine was reacted with chloroacetaldehyde, 5-aminoimidazo [2,1-i]purine, 9-aminoimidazo [2,1-b]purine, 9-aminoimidazo [1,2-a]purine, and diimidazo [2,1-b:2′,1′-i]purine were formed .Molecular Structure Analysis
The molecular formula of 2,6-Diaminopurine is C5H6N6 and its molecular weight is 150.1413 . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
When 2,6-diaminopurine was reacted with chloroacetaldehyde, four derivatives were formed . These derivatives were fully characterized by MS, complete NMR assignments as well as fluorescence and UV spectroscopy .Physical And Chemical Properties Analysis
2,6-Diaminopurine appears as a white to yellow crystalline powder . It has a density of 1.743 g/cm^3 and a melting point of 117 to 122 °C . Its solubility in water is 2.38 g/L at 20 °C .Scientific Research Applications
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Structural Properties of Nucleic Acids and Molecular Recognition
- Application : DAP is used to investigate the structural properties of nucleic acids and molecular recognition between ligands and DNA .
- Method : DAP, an analogue of adenine, can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .
- Results : The result of DAP incorporation is to add considerable stability to the double helix and to impart other structural features, such as an altered groove width and disruption of the normal spine of hydration .
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Fabrication of a 2,6-diaminopurine-grafted cellulose nanocrystal composite
- Application : DAP is used in the fabrication of a 2,6-diaminopurine-grafted cellulose nanocrystal composite with high proton conductivity .
- Method : In this study, 2,6-diaminopurine was successfully grafted onto cellulose nanocrystal (CNC) backbones .
- Results : These biodegradable membranes show high proton conduction up to 0.222 S cm −1 at high temperatures (100 °C), which was superior to that of the pure CNC membranes (0.019 S cm −1 at 100 °C) .
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Photostability of 2,6-diaminopurine
- Application : DAP has been proposed to repair photolesions such as the cyclobutane pyrimidine dimers (CPDs) to RNA or DNA oligonucleotide in prebiotic Earth .
- Method : The method involves the use of DAP to repair CPDs in high yield under prebiotic conditions .
- Results : The results suggest that DAP could be a key component in enhancing the photostability of higher-order prebiotic DNA structures .
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Molecular Recognition Between Ligands and DNA
- Application : DAP is used to study the molecular recognition between ligands and DNA .
- Method : DAP, an analogue of adenine, is converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .
- Results : The DAP·T pair affects the local flexibility of DNA and impedes the interaction with helix bending proteins . By providing a non-canonical hydrogen bond donor in the minor groove and/or blocking access to the floor of that groove it strongly affects interactions with small molecules such as antibiotics and anticancer drugs .
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Fabrication of High-Performance Proton Conductive Materials Based on Nanocellulose
- Application : DAP is used in the fabrication of high-performance proton conductive materials based on nanocellulose .
- Method : In this application, nanocellulose, derived from the most abundant and renewable biopolymer in nature, is combined with strong proton conductive materials .
- Results : The composite films doped with oxidized CNCs showed an improved tensile strength of up to 91.35 MPa and the value of Young’s modulus decreased about 10 times, indicating a higher mechanical strength and flexibility .
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Chemical Synthesis of LNA-2,6-Diaminopurine Riboside
- Application : DAP is used in the chemical synthesis of LNA-2,6-diaminopurine riboside .
- Method : The method involves the use of DAP in the chemical synthesis of LNA-2,6-diaminopurine riboside .
- Results : The presence of an additional amino group at position 2 relative to adenine results in formation of a third hydrogen bond when interacting with uridine . The result of this is that replacement of a single internal 2′-O-methyladenosine with 2′-O-methyl-2,6-diaminopurine riboside (D M) or LNA-2,6-diaminopurine riboside (D L) increases the thermodynamic stability (ΔΔG° 37) on average by 0.9 and 2.3 kcal/mol, respectively .
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Investigation of Structural Properties of Nucleic Acids
- Application : DAP is used to investigate the structural properties of nucleic acids .
- Method : DAP, an analogue of adenine, can be converted to nucleotides that serve as substrates for incorporation into nucleic acids by polymerases in place of (d)AMP . It pairs with thymidine (or uracil), engaging in three hydrogen bonds of the Watson-Crick type .
- Results : The result of DAP incorporation is to add considerable stability to the double helix and to impart other structural features, such as an altered groove width and disruption of the normal spine of hydration .
Safety And Hazards
properties
IUPAC Name |
7H-purine-2,6-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N6/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H5,6,7,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSXOMSJDRHRMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7280-83-3 (sulfate), 22194-11-2 (lactate salt/solvate) | |
Record name | 2,6-Diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID0062052 | |
Record name | 2,6-Diaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diaminopurine | |
CAS RN |
1904-98-9, 133762-79-5 | |
Record name | 2,6-Diaminopurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1904-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Diaminopurine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diamino-purin-9-yl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133762795 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Diaminopurine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=743 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9H-Purine-2,6-diamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Diaminopurine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Purine-2,6-diyldiamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2,6-DIAMINOPURINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49P95BAU4Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Feasible Synthetic Routes
Citations
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